Product packaging for Ethyl Ester of Hydrolyzed Silk(Cat. No.:CAS No. 169590-80-1)

Ethyl Ester of Hydrolyzed Silk

Cat. No.: B1171015
CAS No.: 169590-80-1
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Description

Ethyl Ester of Hydrolyzed Silk, also known as this compound, is a useful research compound. Its molecular formula is C15H14O2. The purity is usually 95%.
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Properties

CAS No.

169590-80-1

Molecular Formula

C15H14O2

Synonyms

Protein hydrolyzates, silk, Et esters

Origin of Product

United States

Acid Catalyst and Its Neutralization Byproduct Salt

A strong acid catalyst, such as sulfuric acid (H₂SO₄), is a common choice for this esterification. Post-reaction, the acid must be neutralized. This is typically achieved by washing the reaction mixture with a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH).

The neutralization reaction results in the formation of a salt. For instance, if sulfuric acid is used as the catalyst and sodium bicarbonate for neutralization, the resulting salt is sodium sulfate (B86663) (Na₂SO₄).

Reaction: H₂SO₄ + 2NaHCO₃ → Na₂SO₄ + 2H₂O + 2CO₂

This salt, along with any unreacted base, is partitioned into the aqueous layer during the work-up.

Unreacted Ethanol

Due to the use of excess ethanol (B145695) to favor the forward reaction, a significant amount of unreacted ethanol will be present in the post-reaction mixture. This ethanol needs to be removed to isolate the final product.

In a laboratory setting, the primary method for removing a volatile solvent like ethanol is rotary evaporation . This technique allows for the gentle removal of the solvent under reduced pressure, which lowers its boiling point. The evaporated ethanol is then condensed and collected in a receiving flask. The recovered ethanol can potentially be reused for future reactions or disposed of as a flammable organic solvent waste. For instance, ethanol's boiling point of 78°C can be significantly reduced under vacuum, allowing for its removal at a lower temperature (e.g., around 40°C), which is gentle on the final product.

Water

Spectroscopic Analysis Techniques

Spectroscopic methods provide invaluable information on the molecular structure, bonding, and functional groups present in the this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the structure of molecules at the atomic level. For the this compound, NMR is essential for confirming the successful esterification of the hydrolyzed silk peptides.

Detailed Research Findings: By utilizing one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, and Heteronuclear Single Quantum Coherence (HSQC), specific covalent bonds can be identified. The esterification process introduces an ethyl group (-CH₂CH₃) to the carboxyl terminals or acidic side chains of amino acids (like aspartic acid and glutamic acid) in the silk peptide fragments.

¹H NMR: The presence of the ethyl group is unequivocally confirmed by characteristic signals in the proton NMR spectrum. A triplet signal is typically observed around 1.2 ppm, corresponding to the methyl (-CH₃) protons, and a quartet signal around 4.1 ppm, corresponding to the methylene (B1212753) (-CH₂) protons of the ethyl ester group. The integration of these signals can provide quantitative information about the degree of esterification.

¹³C NMR: The carbon NMR spectrum provides complementary evidence. nih.gov New signals corresponding to the ethyl group's carbons appear, typically around 14 ppm (for -CH₃) and 60 ppm (for -O-CH₂-). Furthermore, a downfield shift in the signal of the carbonyl carbon (C=O) of the esterified carboxyl group confirms the formation of the ester linkage. nih.gov

Conformational Analysis: Conformation-dependent chemical shifts in NMR spectra can also be used to monitor changes in the secondary structure of the silk peptides upon modification. researchgate.net Techniques like ¹³C Cross Polarization/Magic Angle Spinning (CP/MAS) NMR are particularly useful for analyzing the solid-state structure, helping to distinguish between different conformations such as β-sheets and random coils. nih.govmdpi.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Ethyl Ester Group Confirmation

Group Nucleus Chemical Shift (ppm) Multiplicity
Ester Methyl (-CH₃) ¹H ~1.2 Triplet
Ester Methylene (-O-CH₂-) ¹H ~4.1 Quartet
Ester Methyl (-CH₃) ¹³C ~14 -
Ester Methylene (-O-CH₂-) ¹³C ~60 -

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com It is instrumental in verifying the chemical modification of hydrolyzed silk.

Detailed Research Findings: The FTIR spectrum of hydrolyzed silk is dominated by characteristic amide bands arising from its polypeptide backbone. researchgate.netijlsci.in The esterification process introduces a new, distinct functional group—the ester—which can be readily identified.

Ester Group Identification: The most significant spectral change upon esterification is the appearance of a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, typically found in the region of 1730-1750 cm⁻¹. This peak is distinct from the amide I band (C=O stretch of the peptide bond), which occurs at a lower wavenumber (around 1620-1670 cm⁻¹).

Amide Bands: The primary amide bands of the silk protein backbone remain present in the final product. These bands provide information about the secondary structure of the protein. researchgate.net

Amide I: (1600-1700 cm⁻¹) is mainly associated with the C=O stretching vibration and is highly sensitive to the protein's secondary structure (β-sheets, α-helices, random coils). mdpi.comresearchgate.net

Amide II: (1500-1580 cm⁻¹) arises from N-H bending and C-N stretching vibrations. researchgate.net

Amide III: (1220-1300 cm⁻¹) is a more complex band involving C-N stretching and N-H bending. researchgate.net

The analysis of these bands can confirm both the successful incorporation of the ethyl ester group and the retention of the fundamental polypeptide structure.

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Functional Group / Structure
~3300 N-H Stretch Amide A
1730-1750 C=O Stretch Ester Carbonyl
1620-1670 C=O Stretch Amide I (β-sheet, random coil)
1515-1540 N-H Bend, C-N Stretch Amide II
1230-1270 C-N Stretch, N-H Bend Amide III

Raman spectroscopy is a light-scattering technique that provides detailed information about a molecule's vibrational modes. It serves as an excellent complement to FTIR spectroscopy, particularly for studying the protein backbone conformation and non-polar groups. nih.gov

Detailed Research Findings: The Raman spectrum of this compound provides a unique vibrational "fingerprint." It is highly sensitive to the protein's secondary structure and can confirm structural integrity after chemical modification.

Conformational Markers: Like FTIR, Raman spectroscopy can identify key amide bands. The Amide I band (around 1665 cm⁻¹) and the Amide III band (around 1230-1270 cm⁻¹) are particularly sensitive to the secondary structure. researchgate.netsemanticscholar.org The relative intensities and positions of these bands can be used to quantify the proportions of β-sheet, α-helix, and random coil structures.

Amino Acid Side Chains: Raman spectroscopy is also effective for probing the environments of specific amino acid side chains, such as tyrosine, which exhibits a characteristic doublet around 830 and 853 cm⁻¹. semanticscholar.org

Ester Group Vibrations: While the ester group is more strongly observed in FTIR, it can also be detected in the Raman spectrum, further confirming the modification. The analysis of the full spectral fingerprint allows for a comprehensive assessment of the molecule's structure. nih.govacs.org

Table 3: Key Raman Shifts for Characterizing Silk Peptides

Raman Shift (cm⁻¹) Assignment Structural Information
~1665 Amide I Secondary Structure (β-sheet)
1230-1270 Amide III Secondary Structure (β-sheet, random coil)
~1085 C-C, C-N Stretch Phenylalanine, β-sheet
~1004 C-C Stretch Phenylalanine (Symmetric Ring Breathing)

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating the complex mixture of peptide chains that constitute the this compound, allowing for analysis of purity, composition, and molecular weight distribution.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, Reversed-Phase HPLC (RP-HPLC) is typically employed to assess purity and analyze the distribution of different peptide fragments.

Detailed Research Findings: In RP-HPLC, the separation is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.

Purity Assessment: A pure sample of this compound will ideally show a well-defined peak or a specific distribution of peaks in the chromatogram. The presence of extraneous peaks may indicate unreacted hydrolyzed silk, residual reagents, or by-products from the synthesis, allowing for the quantification of product purity.

Compositional Analysis: Hydrolyzed silk consists of a heterogeneous mixture of peptides of varying lengths and amino acid sequences. Esterification adds an ethyl group, increasing the hydrophobicity of the modified peptides. Consequently, the ethyl-esterified peptides will have longer retention times on an RP-HPLC column compared to their non-esterified precursors. This shift in retention time provides a clear method to monitor the progress of the esterification reaction and characterize the hydrophobicity profile of the final product.

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a powerful method for determining the molecular weight distribution of polymers and biomolecules. nih.gov It is a critical tool for characterizing the size of the peptide fragments in this compound. documentsdelivered.comresearchgate.net

Detailed Research Findings: SEC separates molecules based on their hydrodynamic volume, or size in solution. d-nb.info Larger molecules are excluded from the pores of the stationary phase and elute earlier, while smaller molecules penetrate the pores and have a longer path, eluting later.

Molecular Weight Profile: The hydrolysis of silk fibroin breaks the protein into a wide range of smaller peptide fragments. SEC provides a detailed chromatogram that reflects this distribution. researchgate.net By using detectors such as Multi-Angle Laser Light Scattering (MALLS) and Differential Refractive Index (DRI), it is possible to determine the absolute weight-average molar mass (Mw), number-average molar mass (Mn), and the polydispersity index (PDI) of the peptide mixture without relying on column calibration with standards. d-nb.info

Process Monitoring: SEC is invaluable for quality control. It can be used to characterize the initial hydrolyzed silk to ensure the cleavage has proceeded to the desired extent. After esterification, SEC confirms that the modification process has not caused significant aggregation or further degradation of the peptide chains. researchgate.net

Table 4: Summary of Chromatographic Analysis

Technique Principle of Separation Information Obtained Application for this compound
RP-HPLC Hydrophobicity Purity, Compositional Heterogeneity Assess product purity, monitor esterification reaction, characterize hydrophobicity profile.

| SEC | Hydrodynamic Volume (Size) | Molecular Weight Distribution (Mw, Mn, PDI) | Determine the size range of peptide fragments, check for aggregation or degradation. |

Mass Spectrometric Approaches

Mass spectrometry provides high-precision analysis of the molecular composition of this compound, offering insights into its peptide structure and purity. These methods are crucial for confirming the identity of the silk-derived peptides and ensuring the absence of unwanted residual compounds from the manufacturing process.

MALDI-TOF Mass Spectrometry for Peptide Mass Fingerprinting

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the rapid identification of proteins and peptides. nih.govspringernature.com In the context of hydrolyzed silk, it is employed to generate a "peptide mass fingerprint" (PMF), which serves as a unique identifier for the specific protein hydrolysate. springernature.comtaylorandfrancis.com

The process involves several key steps:

Enzymatic Digestion: The hydrolyzed silk protein is treated with a specific protease, most commonly trypsin. This enzyme cleaves the protein chains at specific amino acid residues (lysine or arginine), breaking them down into a predictable mixture of smaller peptides. nih.govhawaii.edu

Sample Preparation: The resulting peptide mixture is co-crystallized with a UV-light absorbing matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA), on a MALDI target plate. hawaii.edusi.edu

Ionization and Analysis: A pulsed laser is fired at the sample plate. The matrix absorbs the laser energy, leading to the gentle ionization of the peptides without significant fragmentation. These newly formed ions are accelerated into a time-of-flight (TOF) mass analyzer. hawaii.edu

Mass Spectrum Generation: In the TOF analyzer, ions travel down a flight tube, and their time of flight is measured. Lighter peptides travel faster and reach the detector first, while heavier peptides take longer. This allows for the precise measurement of the mass-to-charge (m/z) ratio of each peptide. The resulting mass spectrum displays a series of peaks, each corresponding to a specific peptide from the digest. hawaii.edu

Database Searching: This collection of peptide masses constitutes the peptide mass fingerprint. taylorandfrancis.com The experimental PMF data is then compared against theoretical peptide masses generated from protein sequence databases (e.g., SwissProt, NCBI) using search algorithms like Mascot. taylorandfrancis.comhawaii.edu A positive identification is achieved when the experimental fingerprint closely matches the theoretical fingerprint of silk proteins, such as fibroin from Bombyx mori. taylorandfrancis.com

This methodology confirms the silk origin of the peptides in the this compound and can provide information about the distribution of peptide sizes in the hydrolysate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical method for separating and identifying volatile and semi-volatile organic compounds in a sample. nih.gov For this compound, its primary application is in residual analysis, specifically to quantify any remaining ethanol from the esterification process. This is a critical quality control step to ensure product purity.

The GC-MS analysis for residual ethanol typically follows these steps:

Sample Preparation: The sample is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO). orientjchem.org Often, headspace analysis is employed, where the sample is heated in a sealed vial to allow volatile compounds like ethanol to partition into the vapor phase (headspace) above the sample. idosi.orgsemanticscholar.org

Gas Chromatography (GC): A sample of the headspace gas is injected into the gas chromatograph. An inert carrier gas (e.g., helium or hydrogen) transports the sample through a long, thin column. gcms.cz The column's inner surface is coated with a stationary phase. Compounds are separated based on their boiling points and affinity for the stationary phase; ethanol, being volatile, travels through the column at a characteristic rate. orientjchem.org

Mass Spectrometry (MS): As each separated compound, such as ethanol, elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons, causing it to ionize and break into charged fragments. The mass spectrometer sorts these fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint for that specific compound.

Identification and Quantification: The mass spectrum of the unknown peak is compared to a library of known spectra to confirm its identity as ethanol. By running standards with known ethanol concentrations, the method can be calibrated to accurately quantify the amount of residual ethanol in the original sample. gcms.cz

This ensures that the final this compound product meets predefined specifications for solvent residues.

Morphological and Microstructural Characterization

The physical form and surface characteristics of this compound are critical to its function in cosmetic formulations, particularly its ability to form protective and conditioning films on hair and skin.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography of a material at high magnification. mdpi.com It provides detailed, high-resolution images that reveal the structure and texture of the this compound, especially when deposited as a film. researchgate.netresearchgate.net

The SEM analysis involves scanning a focused beam of electrons across the surface of a prepared sample. mdpi.com As the electrons interact with the sample, they generate various signals, primarily secondary electrons, which are collected by a detector. The intensity of these signals varies with the surface topography, allowing a detailed three-dimensional-appearing image to be constructed. mdpi.com

For this compound, a sample would typically be prepared by casting a film from a solution and allowing the solvent to evaporate. The film is then mounted and often sputter-coated with a thin layer of a conductive metal (like gold or platinum) to prevent charge buildup from the electron beam. mdpi.com

SEM imaging can reveal key morphological features, such as:

Film Smoothness and Uniformity: Images can show whether the compound forms a smooth, continuous film or a rough, irregular surface.

Porosity and Defects: The presence of any pores, cracks, or other defects in the film can be easily identified.

These observations are crucial for understanding how the ingredient will perform in a final product, for instance, by assessing its potential to smooth the hair cuticle or form a moisturizing layer on the skin.

Biochemical Compositional Analysis

The functional properties of this compound are fundamentally determined by its biochemical makeup, specifically the amino acid composition of the parent silk protein.

Amino Acid Profiling of Hydrolyzed Silk Components

The protein in silk cocoons from the silkworm Bombyx mori is primarily composed of two proteins: fibroin (the structural core, about 75%) and sericin (the gummy coating). nih.gov For cosmetic applications, the sericin is typically removed, and the fibroin is hydrolyzed. The resulting this compound therefore retains the characteristic amino acid profile of silk fibroin.

Silk fibroin is distinguished by a highly repetitive primary structure dominated by a few key amino acids. nih.gov The most abundant of these are Glycine, Alanine, and Serine, which together account for over 85% of the total amino acid content. nih.govresearchgate.net This unique composition is directly responsible for the properties of silk and its derivatives. Glycine and Alanine, having small side chains, allow for the tight packing of protein chains into the strong, stable β-sheet structures that give silk its strength. nih.govbiochemjournal.com

The typical amino acid composition of Bombyx mori cocoon fibroin is detailed below.

Amino AcidAbbreviationPercentage (%)
GlycineGly42.9 - 46%
AlanineAla28.8 - 30%
SerineSer11.9 - 12.2%
TyrosineTyr~5%
ValineVal~2%
Aspartic AcidAsp~1.3%
Glutamic AcidGlu~1.0%

Data compiled from multiple sources analyzing Bombyx mori silk fibroin. nih.govbiochemjournal.com

Analysis of the amino acid profile is typically performed using techniques like High-Performance Liquid Chromatography (HPLC) after complete acid hydrolysis of the protein, which breaks it down into its constituent amino acids for identification and quantification.

Interaction Mechanisms with Biological Macromolecules

The interaction of the this compound with biological macromolecules is governed by a combination of electrostatic and non-coulombic forces. Research models, particularly those involving keratin (B1170402), provide significant insight into these binding phenomena.

Protein-Protein Interaction Research ModelsInvestigating the intermolecular forces of protein-based biomaterials is crucial to understanding their behavior. In vitro models using techniques such as surface plasmon resonance (SPR) allow for the quantitative analysis of these interactions. Studies on keratin-based proteins, which share structural contexts with silk peptides, demonstrate that protein-to-protein cohesion occurs even in neutral pH environments, driven by non-coulombic attractive forces like hydrophobic and van der Waals interactionsvt.edu.

The binding affinity between different proteins can be quantified by the equilibrium dissociation constant (K D ), where a lower value indicates a stronger binding interaction. For instance, the self-association of keratin proteins has been measured, and this binding can be compared to the more specific and stronger attraction observed with other biologics like bone morphogenetic protein 2 (BMP-2) vt.edu. The dynamics of these interactions are highly dependent on environmental factors such as pH and the presence of salts, which can modulate the electrostatic forces at play vt.edu.

Interacting MoleculesEquilibrium Dissociation Constant (KD)Primary Forces InvolvedReference
Kerateine-Kerateine1.8 x 10-4 MHydrophobic, van der Waals vt.edu
Kerateine-BMP-21.1 x 10-7 MElectrostatic, Specific Binding vt.edu
Kerateine-BMP-2 (in PBS)3.2 x 10-5 MWeakened Electrostatic vt.edu

Peptide-Keratin Binding Mechanisms in in vitro SystemsThe binding of silk peptides to keratin is a key interaction, particularly in hair care applications. This mechanism is largely governed by the pH of the surrounding environment and the isoelectric point of the proteins involved. The isoelectric point of keratin is approximately 5.3vt.edu. At a pH below this point, keratin's carboxylic acid groups become protonated, resulting in a net positive charge on the protein. This leads to electrostatic repulsion if the interacting peptide also carries a positive chargevt.edu.

Conversely, at a neutral or higher pH, the negative charges on the keratin surface can facilitate binding with positively charged molecules or regions of the silk peptides. The addition of salts, such as in a phosphate-buffered saline (PBS) solution, can weaken these electrostatic interactions by shortening the Debye length, which is the effective range of the electrostatic field vt.edu. This demonstrates that the adhesion and retention of silk peptides on keratin surfaces can be precisely modulated by the ionic strength and pH of the formulation vt.edu.

Enzymatic Degradation and Stability Studies

The degradation of the this compound is a two-fold process involving the hydrolysis of the ester linkage and the subsequent breakdown of the silk peptide backbone. Both processes are influenced by enzymatic activity and environmental pH.

Kinetics and Catalytic Mechanisms of Ester Hydrolysis by EnzymesThe degradation of this compound involves two primary enzymatic actions: the cleavage of the ethyl ester bond and the hydrolysis of the peptide bonds of the silk protein backbone.

Ester Hydrolysis : The hydrolysis of the ethyl ester group to yield ethanol and the carboxylic acid of the hydrolyzed silk is catalyzed by esterase enzymes. This reaction is a critical first step in the compound's breakdown. The general mechanism for acid-catalyzed ester hydrolysis begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water youtube.comlibretexts.org. Base-catalyzed hydrolysis, or saponification, is an irreversible process where a hydroxide (B78521) ion directly attacks the carbonyl carbon chemistrysteps.com.

Peptide Backbone Degradation : Following ester hydrolysis, the remaining silk fibroin structure is degraded by proteolytic enzymes. Silk fibroin is susceptible to various proteases, including protease XIV, α-chymotrypsin, and collagenase IA nih.govnih.gov. The degradation process is typically biphasic: enzymes first target the amorphous, loosely packed regions of the protein, followed by a slower degradation of the more crystalline β-sheet structures nih.gov. Studies on porous silk fibroin sheets have quantified the degradation rates with different enzymes, showing protease XIV to be particularly effective nih.gov.

EnzymeDegradation Extent (15 days)Effect on Crystalline StructureAverage Molecular Weight of ProductsReference
Protease XIV (1.0 U/ml)~70% of sheet degradedAlmost all Silk II structure disappears; Silk I increasesLowest ( >50% free amino acids) nih.gov
Collagenase IANot specifiedSlight decrease in Silk II; small formation of Silk IIntermediate nih.gov
α-ChymotrypsinNot specifiedNot specifiedHighest nih.gov

pH-Dependent Stability and Degradation PathwaysThe stability of the ethyl ester linkage is highly sensitive to pH. Studies on analogous ethyl ester compounds demonstrate that both chemical and enzymatic hydrolysis are significantly influenced by the acidity or alkalinity of the solutionusda.gov.

Under acidic conditions (e.g., pH below 4.6), esters can undergo rapid non-enzymatic hydrolysis usda.gov. In contrast, slightly alkaline conditions can also promote the chemical hydrolysis of the ester bond usda.gov. Enzymatic de-esterification also exhibits a strong pH dependence. For example, porcine esterase shows optimal activity in a neutral to slightly alkaline range (pH 7.6-8.6), with its activity dropping by as much as 80-90% in a more acidic environment (pH 5.6). Other enzymes, such as certain lipases, may be less sensitive to acidic pH usda.gov. This pH sensitivity is a critical factor in determining the compound's stability and degradation pathway in different environments.

Cellular Response Research in Controlled Environments

In vitro studies using various cell types have shown that the silk fibroin component, the core of hydrolyzed silk, can directly modulate cellular behavior. Silk-based biomaterials are known to support cell adhesion, proliferation, and differentiation for a wide range of cells, including fibroblasts, stem cells, osteoblasts, and chondrocytes researchgate.netnih.gov.

Research on silk fibroin hydrogels has demonstrated that leached silk protein is biologically active. In controlled scratch assays, it was found to induce chemokinesis (directional cell movement) in fibroblasts and promote faster wound healing, a response mediated through the activation of receptor tyrosine kinases researchgate.net. Furthermore, studies involving rat mesenchymal stem cells (rMSCs) cultured on silk-based hydrogels showed enhanced metabolic activity, adhesion, and proliferation, indicating that the material is conducive to cellular growth and function nih.gov. These findings highlight the inherent bioactivity of the silk protein component in influencing cellular responses independent of other bioactive molecules nih.gov.

In vitro Cell Adhesion and Proliferation Studies on Modified Surfaces

The ability of a biomaterial to support cell adhesion and subsequent proliferation is fundamental to its success in tissue engineering applications. Surfaces modified with silk-derived proteins have been extensively studied to understand these interactions.

Silk-based materials provide a conducive microenvironment for cells, mimicking the natural extracellular matrix (ECM). mbimph.com Studies have shown that silk fibroin films support the adhesion, proliferation, and differentiation of various cell types. mdpi.com For instance, a novel silk fibroin-derived protein (SDP) was found to significantly enhance human corneal limbal-epithelial (hCLE) cell sheet migration, proliferation, and attachment in vitro. nih.gov The addition of SDP to cell cultures increased the hCLE migration rate by over 50% and cell proliferation by approximately 60%. nih.gov This led to a nearly 30% improvement in the closure time of in vitro scratch wound assays. nih.gov Furthermore, cells treated with SDP showed a more than 95% increase in cell-matrix focal adhesion formation compared to controls. nih.gov

The surface topography and chemistry of silk materials play a significant role. Surface biofunctionalization with cell-binding peptides like RGD can enhance cell proliferation through integrin-mediated processes. frontiersin.org Even without such modifications, the inherent properties of silk support robust cell growth. In one study, the proliferation rate of human mesenchymal stem cells (MSCs) was found to be higher on silk films compared to both collagen and tissue culture plastic. nih.govresearchgate.net Nanofibrous silk scaffolds have demonstrated significantly better cell compatibility and growth compared to other scaffold types, attributed to their ECM-mimicking topography and porous structure. nih.gov

The physical properties of the substrate, such as roughness, also influence cell behavior. While some studies suggest that cell proliferation is enhanced within a critical range of surface roughness, excessive roughness can have the opposite effect. nih.gov The interplay between the material's surface properties and cellular responses is a key area of investigation.

Table 1: Effect of Silk-Derived Protein (SDP) on Human Corneal Limbal-Epithelial (hCLE) Cells

ParameterControlSDP-TreatedPercentage Increase
Cell Migration Rate Baseline>50% Increase>50%
Cell Proliferation Baseline~60% Increase~60%
Focal Adhesion Formation Baseline>95% Increase>95%
Wound Closure Time Baseline~30% Enhancement~30%

Macrophage Phenotype Modulation Studies on Silk-Derived Substrates

The interaction between a biomaterial and the immune system, particularly macrophages, is critical to its biocompatibility and long-term performance. Macrophages can polarize into a pro-inflammatory (M1) or an anti-inflammatory, pro-reparative (M2) phenotype in response to microenvironmental cues. acs.orgnih.gov

In vitro studies have demonstrated that silk-based biomaterials can modulate macrophage polarization. The physicochemical properties of the silk substrate, such as surface topography and chemistry, are influential factors. nih.gov For example, silk fibroin films with increased surface roughness have been shown to promote M2-like macrophage polarization, which is characterized by the enhanced secretion of anti-inflammatory cytokines. nih.govresearchgate.net Mechanistically, it is suggested that surface roughness induces macrophage membrane curvature, which can facilitate integrin endocytosis and inhibit pro-inflammatory signaling pathways like NF-kB. nih.govresearchgate.net

Degradation products of silk scaffolds can also influence macrophage responses. As silk materials degrade, the resulting products can help polarize macrophages from an M1 to an M2 phenotype, thereby promoting tissue repair and regeneration. acs.org Studies using THP-1-derived macrophages have shown that degradation products from silk fibroin scaffolds can elicit an anti-inflammatory response. acs.org

Table 2: Macrophage Response to Silk Fibroin (SF) Films with Varying Surface Topography

SF Film SurfacePredominant Macrophage PhenotypeCytokine ProfileImplication
Less Rough M1-likePro-inflammatoryPotential for early inflammatory response
High Roughness M2-likeAnti-inflammatoryPromotes tissue repair and regeneration

Stem Cell Differentiation Inducement in Research Scaffolds

Silk-based scaffolds have emerged as promising platforms for directing the differentiation of stem cells into various lineages, a cornerstone of regenerative medicine. frontiersin.org The unique combination of mechanical properties, biocompatibility, and tunable architecture makes silk an effective substrate for tissue engineering. mbimph.comnih.gov

In the context of bone tissue engineering, silk fibroin scaffolds have been shown to significantly enhance the osteogenic differentiation of mesenchymal stem cells (MSCs). nih.govmdpi.comnih.gov In vitro studies have demonstrated that MSCs cultured on silk scaffolds exhibit higher expression of key osteogenic markers, such as Runx2, bone morphogenetic proteins (BMPs), collagen, osterix, osteopontin, and osteocalcin, when compared to cells grown on other materials like collagen or ceramic-based scaffolds. nih.govfrontiersin.org This enhanced differentiation is further confirmed by increased alkaline phosphatase activity and calcium deposition. nih.gov

The physical properties of the scaffold, including stiffness and pore architecture, are critical in guiding stem cell fate. nih.gov By tuning the stiffness of silk fibroin scaffolds to match that of specific soft tissues, researchers have been able to direct the differentiation of rat bone marrow-derived MSCs towards myogenic and endothelial cell lineages. nih.gov Furthermore, the chemical modification of silk surfaces can provide spatiotemporal control over stem cell differentiation. For example, grafting carboxylic groups onto silk films can induce chondrogenic differentiation of human MSCs, while phosphate (B84403) groups can promote osteogenic differentiation. frontiersin.org

The versatility of silk allows for its fabrication into various forms, such as porous sponges, films, and fibers, each providing a unique microenvironment that can be tailored to support specific differentiation pathways. mdpi.commdpi.com

Table 3: Osteogenic Gene Marker Expression in hMSCs on Different Scaffolds

Gene MarkerSilk Fibroin (SF) ScaffoldsCeramic-Based Scaffolds
Runx2 Higher ExpressionLower Expression
BMPs Higher ExpressionLower Expression
Collagen Higher ExpressionLower Expression
Osterix Higher ExpressionLower Expression
Osteopontin Higher ExpressionLower Expression
Osteocalcin Higher ExpressionLower Expression

Biocompatibility Assessment in Defined in vitro Models

Biocompatibility is a prerequisite for any material intended for medical applications. Silk fibroin and its derivatives are generally regarded as highly biocompatible. nih.govmdpi.com In vitro models are essential for the initial assessment of a material's safety and its interaction with biological systems.

Standard biocompatibility tests, such as cytotoxicity assays, consistently demonstrate that silk-based materials are non-toxic to cells. nih.gov In vitro studies have shown no significant macrophage response to silk fibroin films or fibers. mdpi.com When human MSCs were cultured on silk films, the expression of pro-inflammatory markers like Interleukin-1 beta (IL-1β) and cyclooxygenase 2 (COX-2) was comparable to that on control surfaces like collagen and tissue culture plastic, returning to baseline levels after an initial period. nih.govresearchgate.net

Cell adhesion assays further support the biocompatibility of silk scaffolds, with studies showing that approximately 90% of cells adhere to various silk scaffold formulations, indicating that these materials effectively support cellular attachment. nih.gov The minimal immunogenicity of purified silk fibroin is a key factor in its favorable biocompatibility profile. mdpi.com The removal of sericin, a glue-like protein component of raw silk, is a critical step, as sericin has been associated with inflammatory responses. mdpi.com

Biodegradation Kinetics and Product Fate in Biological Milieus (non-clinical)

The degradation profile of a biomaterial is crucial, especially in tissue engineering, where the scaffold should ideally degrade at a rate that matches the formation of new tissue. nih.gov Silk fibroin is a biodegradable polymer, and its degradation rate can be controlled by altering its processing and structural characteristics. mdpi.comnih.gov

Degradation of silk fibroin in biological environments is primarily an enzymatic process, mediated by proteolytic enzymes. nih.govmdpi.com In vitro studies often use enzymes like protease XIV to model this degradation. nih.govresearchgate.net The rate of degradation is highly dependent on the secondary structure of the silk protein, specifically the content of β-sheet crystalline structures. mdpi.com Materials with a higher degree of β-sheet crystallinity are more resistant to enzymatic attack and thus degrade more slowly. nih.gov Conversely, silk materials with a higher proportion of amorphous regions are degraded more rapidly. mdpi.com

Factors that can be controlled during processing to tune the degradation rate include:

Crystallinity: Increasing the β-sheet content, for example through methanol (B129727) treatment, slows down degradation. nih.gov

Porosity: Highly porous scaffolds generally degrade faster than dense materials because the increased surface area allows for greater infiltration by cells and enzymes. nih.gov

Physical Form: The degradation rate can vary between different forms of the material, such as films, fibers, and sponges. nih.gov

The degradation products of silk fibroin are non-toxic amino acids and smaller peptides. mdpi.comnih.gov These products are easily metabolized or absorbed by the body without eliciting a significant inflammatory or toxic response. nih.govnih.gov In vitro degradation models show a predictable rate of change in the material's physical and mechanical properties, such as diameter, mass, and failure strength, over time. researchgate.net

Table 4: Factors Influencing In Vitro Biodegradation of Silk Biomaterials

FactorInfluence on Degradation RateMechanism
β-sheet Content (Crystallinity) Inverse (Higher content = slower rate)Crystalline regions are more resistant to enzymatic cleavage.
Porosity Direct (Higher porosity = faster rate)Increased surface area for cellular and enzymatic access.
Enzyme Concentration Direct (Higher concentration = faster rate)More enzyme available to catalyze protein breakdown.
Cross-linking Inverse (Higher cross-linking = slower rate)Reduces accessibility of enzyme cleavage sites. global-sci.com

Applications in Advanced Biomaterials and Regenerative Engineering Research

Design and Engineering of Silk-Based Scaffolds

The engineering of scaffolds that mimic the native extracellular matrix (ECM) is a cornerstone of regenerative medicine. The ethyl ester of hydrolyzed silk, with its inherent biocompatibility and film-forming capabilities, presents a versatile platform for creating such structures.

Hydrogel Formation for Cell Culture and Tissue Models

Hydrogels are three-dimensional, water-swollen polymer networks that can provide a supportive environment for cell growth and tissue formation. The formation of hydrogels from silk-derived proteins typically involves a transition from a random coil to a β-sheet structure, which can be influenced by factors such as temperature, pH, and the presence of certain ions. While research on hydrogels specifically from the this compound is nascent, the principles of silk fibroin gelation can be extrapolated. The esterification process may alter the solubility and aggregation properties of the hydrolyzed silk, potentially offering new avenues for controlling gelation kinetics and the final mechanical properties of the hydrogel. These hydrogels could serve as valuable 3D culture models to study cell behavior and tissue development in a controlled in vitro setting.

PropertyDescriptionPotential Influence of Ethyl Ester Group
Gelation Time The time required for the silk solution to transition into a gel state.The ethyl ester group may affect the hydrophobicity and intermolecular interactions, potentially altering the self-assembly process and gelation time.
Mechanical Strength The ability of the hydrogel to withstand compressive forces.The degree of esterification could be a parameter to tune the crosslink density and, consequently, the mechanical stiffness of the hydrogel.
Porosity The interconnected void spaces within the hydrogel matrix, crucial for nutrient and waste transport.The modified silk protein's assembly characteristics could influence the resulting pore structure of the hydrogel network.

Film and Membrane Fabrication for Surface Interaction Studies

The this compound is noted for its film-forming properties smolecule.com. This characteristic is particularly valuable for creating two-dimensional substrates for studying cell-surface interactions. These films can be fabricated with controlled thickness and surface chemistry, providing a platform to investigate cellular adhesion, proliferation, and differentiation. In vitro studies have shown that silk protein treatment can stimulate collagen Type I synthesis in fibroblast cell culture models, suggesting the bioactive potential of these films smolecule.com. The surface properties of these films, such as roughness and wettability, can be tailored during the fabrication process to influence cellular responses.

ParameterMethod of ControlImpact on Cell Behavior
Surface Roughness Controlled drying conditions, casting on patterned substrates.Can influence cell alignment, adhesion, and differentiation pathways.
Surface Chemistry Degree of esterification, blending with other polymers.Affects protein adsorption and subsequent cell attachment and signaling.
Wettability Altering the ratio of hydrophobic ethyl ester groups to hydrophilic amino acid residues.Influences the initial interaction of cells with the material surface.

Electrospun Fiber Scaffolds for Microenvironment Mimicry

Electrospinning is a versatile technique used to produce nanofibrous scaffolds that closely resemble the architecture of the natural ECM nih.govptglab.commdpi.comnih.govmdpi.com. While direct electrospinning of the this compound is not yet widely documented, the processability of silk fibroin into nanofibers is well-established nih.govnih.gov. The esterified silk derivative could potentially be blended with other polymers or electrospun from suitable solvent systems to create nanofibrous mats. The resulting scaffolds would offer a high surface-area-to-volume ratio, which is beneficial for cell attachment and nutrient exchange. The alignment of these fibers can also be controlled to guide cell growth and tissue organization, a critical aspect in engineering tissues like nerve and muscle.

Scaffold PropertySignificance in Tissue EngineeringPotential Contribution of this compound
Fiber Diameter Influences cell infiltration and mechanotransduction.The solution properties (viscosity, conductivity) of the ethyl ester derivative would be a key determinant of the final fiber morphology.
Porosity and Interconnectivity Essential for nutrient diffusion and cell migration.The packing of the electrospun fibers, influenced by the material's properties, would dictate the scaffold's porosity nih.govnih.govresearchgate.netresearchgate.net.
Mechanical Properties Must match the target tissue to ensure proper function.The inherent properties of the esterified silk and the scaffold's architecture would determine its tensile strength and elasticity.

Porous Sponges and Particle Systems for Advanced Research Designs

Three-dimensional porous sponges are another important scaffold format for tissue engineering, providing a high degree of porosity and interconnectivity for cell infiltration and tissue ingrowth frontiersin.orgresearchgate.netnih.govtechbriefs.comnih.govyoutube.com. These can be fabricated using techniques such as freeze-drying or salt-leaching. The this compound could be processed into such sponges, with the potential to create scaffolds with tunable degradation rates and mechanical properties. Furthermore, this silk derivative can be formulated into micro- or nanoparticles. These particle systems can be used for controlled delivery of growth factors or other bioactive molecules within a larger scaffold or as injectable carriers for cell delivery in minimally invasive procedures.

Scaffold TypeFabrication TechniqueKey Characteristics
Porous Sponges Freeze-drying, Salt-leachingHigh porosity (>90%), interconnected pore network, tunable mechanical properties frontiersin.orgnih.govnih.gov.
Micro/Nanoparticles Emulsification, SonicationHigh surface area, potential for drug loading and controlled release.

Strategies for Functionalization and Crosslinking

To enhance the stability and mechanical properties of silk-based biomaterials, various crosslinking strategies are employed. These methods aim to create a more robust and durable scaffold that can withstand the physiological environment for the required duration of tissue regeneration.

Chemical Crosslinking Methodologies for Enhanced Structural Integrity

Chemical crosslinking involves the formation of covalent bonds between the polymer chains, leading to a more stable network structure. Common chemical crosslinking agents used for protein-based biomaterials include glutaraldehyde (B144438), genipin, and carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) atlantis-press.comnih.govmdpi.comdntb.gov.ua. These crosslinkers react with the functional groups present in the amino acid side chains of the silk protein, such as amine and carboxyl groups. The esterification of hydrolyzed silk to its ethyl ester derivative introduces ester groups while potentially modifying the availability of carboxyl groups for certain crosslinking reactions. The selection of an appropriate crosslinking strategy is crucial to ensure the biocompatibility of the final scaffold, as residual crosslinking agents can be cytotoxic.

Crosslinking AgentMechanism of ActionConsiderations for this compound
Glutaraldehyde Reacts with amine groups (e.g., from lysine residues).The primary amine groups in the hydrolyzed silk backbone would still be available for crosslinking.
Genipin Reacts with primary amine groups to form heterocyclic linkages.A natural and less cytotoxic alternative to glutaraldehyde.
EDC/NHS Activates carboxyl groups to react with primary amine groups, forming amide bonds atlantis-press.comnih.govmdpi.com.The esterification may reduce the number of available carboxyl groups, potentially affecting the efficiency of this crosslinking method.

Enzymatic Crosslinking for Biocompatible Matrix Formation

In the development of biocompatible matrices for tissue engineering, enzymatic crosslinking of silk proteins is a key technique. This method offers a way to form stable hydrogels under mild, physiological conditions, which is crucial for encapsulating cells and bioactive molecules. One prominent method involves the use of horseradish peroxidase (HRP) to catalyze the formation of di-tyrosine crosslinks between silk fibroin molecules. nih.govnih.gov This reaction creates a highly elastic hydrogel. nih.gov

Researchers have explored combining silk with other biopolymers, such as hyaluronic acid (HA), to create composite hydrogels. nih.gov In these systems, tyramine-substituted HA can also be crosslinked via the same enzymatic reaction. nih.gov The resulting silk-HA composite hydrogels exhibit tunable properties; for instance, increasing the concentration of HA can decrease gelation time and increase the degradation rate. nih.gov This enzymatic approach avoids the use of potentially cytotoxic chemical cross-linking agents like glutaraldehyde, making the resulting matrices more suitable for biological applications. nih.govresearchgate.net

Table 1: Properties of Enzymatically Crosslinked Silk-Hyaluronic Acid (HA) Hydrogels

Property Effect of Increasing HA Concentration Reference
Gelation Time Decreased nih.gov
Degradation Rate Increased nih.gov
Temporal Stiffening Reduced nih.gov
Water Retention Reduced Changes Over Time nih.gov

| Crystallization | Reduced Changes Over Time | nih.gov |

Grafting and Conjugation of Bioactive Molecules for Research Applications

The chemical structure of hydrolyzed silk provides active sites, such as carboxyl groups, that are amenable to modification for research purposes. Techniques like carbodiimide chemistry (using agents like EDC) and reactive ester chemistries are commonly employed to graft or conjugate bioactive molecules onto the silk polymer. nih.govacs.org These methods allow for the attachment of molecules such as growth factors to enhance the biological activity of the silk-based material. nih.govacs.org

More advanced, site-specific conjugation can be achieved through enzyme-mediated techniques. nih.govacs.org For example, O-GalNAc-transferases can be used to attach azide-modified sugars to serine residues on the silk protein. nih.govacs.org This provides a "handle" for subsequent "click chemistry" reactions, enabling the precise, biorthogonal attachment of various molecules. nih.gov Such strategies have been used to create conjugates with Fibroblast Growth Factor 2 (FGF-2) to improve receptor engagement in research models. nih.govacs.org

Role in Tissue Engineering Research Models

Scaffold Design for Skeletal Tissue Regeneration Research (in vitro osteogenesis/chondrogenesis)

Silk-based biomaterials are extensively studied for skeletal tissue engineering due to their excellent mechanical properties, biocompatibility, and controllable degradation rates. semanticscholar.orgnih.gov For bone regeneration research (osteogenesis), silk fibroin scaffolds have been shown to support the mineralization of stem cells more effectively than scaffolds made from materials like collagen. frontiersin.org To further enhance osteogenic potential, silk is often combined with minerals like hydroxyapatite (HAp), where the β-sheet structures in the silk can act as nucleation sites for HAp nanocrystal deposition. frontiersin.org

In cartilage regeneration research (chondrogenesis), silk-based scaffolds are valued because their degradation rate can be tailored to match the rate of new cartilage formation. semanticscholar.org Silk-elastinlike protein (SELP) hydrogels have been successfully used as injectable scaffolds for the in vitro chondrogenesis of human mesenchymal stem cells (hMSCs). nih.gov Research has also demonstrated that reinforcing silk hydrogels with silk fibers can significantly increase the compressive modulus and stiffness of the scaffold. nih.gov In these reinforced composites, there is a notable upregulation of cartilage-specific gene markers like collagen type II, SOX-9, and aggrecan. nih.gov

Table 2: Research Findings on Silk Scaffolds in Chondrogenesis

Scaffold Type Key Finding Outcome Metric Reference
Fiber-Reinforced Composites Increased deposition of extracellular matrix components compared to pure solution scaffolds. ~1.5-fold increase in sGAG; ~1.4-fold increase in collagen. nih.gov
SELP-47K Hydrogels with TGF-β3 Significant increase in matrix components over 28 days. Up to 65% increase in sGAG; up to 300% increase in total collagen. nih.govresearchgate.net

Matrix Components for Skin and Epidermal Barrier Research Models

In dermatological research, the this compound is investigated for its role in modulating the skin's epidermal barrier. The film-forming properties of silk proteins are central to this application. smolecule.com When applied, these proteins create a substantive film on the skin's surface, which provides both occlusive and humectant effects to improve hydration. smolecule.com This characteristic is leveraged in in vitro and ex vivo skin models to study barrier function. A key metric in this research is the reduction of transepidermal water loss (TEWL), with studies showing that silk protein application can lead to significant reductions, indicating an enhancement of barrier integrity. smolecule.com The high substantivity, or ability to bind to the skin, ensures these effects are retained, making it a valuable component for models examining skin hydration and barrier repair mechanisms. smolecule.com

Nerve Guidance Conduit Research Components

Silk fibroin is a leading candidate material for creating nerve guidance conduits in peripheral nerve repair research. nih.govmanchester.ac.ukresearchgate.net The goal of these conduits is to provide a scaffold that supports and physically guides the regeneration of axons across a nerve gap. nih.govresearchgate.net Silk can be fabricated into tubes and other structures with controlled porosity and degradation rates to match the nerve healing process. nih.gov

Research models, such as those involving sciatic nerve injury in rats, have been used to evaluate the efficacy of these conduits. nih.govresearchgate.net Studies have shown that silk conduits can be enhanced by filling them with longitudinally aligned silk fibers, creating a "silk-in-silk" system. nih.govresearchgate.net This internal architecture provides contact guidance cues for regenerating axons. In some studies, the regenerative performance of these advanced silk conduits has been shown to be comparable to that of the autograft, which is the current clinical gold standard. nih.govresearchgate.net

Integration in Drug Delivery System Development (as a vehicle, not therapeutic outcome)

The properties of hydrolyzed silk make it an effective vehicle for the controlled delivery of therapeutic agents in research settings. Silk can be processed into various morphologies, including particles and hydrogels, which can encapsulate bioactive molecules. mdpi.com This capability is crucial for developing systems that provide sustained release of factors, protecting them from degradation and maintaining their concentration at a target site over time.

For example, silk fibroin particles have been used to successfully encapsulate and allow for the sustained delivery of human recombinant bone morphogenic protein, a key signaling molecule in bone tissue engineering research. mdpi.com Similarly, silk-based hydrogels can be loaded with growth factors, where the hydrogel matrix acts as a depot, controlling the release profile of the encapsulated molecules. nih.govmdpi.com The tunable degradation of the silk vehicle is a key parameter, as the release of the drug can be correlated with the erosion of the matrix. mdpi.com

Encapsulation and Release Kinetics in Model Systems

Silk-based biomaterials have demonstrated considerable efficacy as systems for the encapsulation and subsequent controlled release of therapeutic molecules and bioactive compounds. nih.govresearchgate.net The amphiphilic nature of silk fibroin, which consists of hydrophobic crystalline domains and hydrophilic amorphous regions, allows for effective encapsulation of a wide range of substances. nih.govnih.gov The crystalline structure can be adjusted during processing to control the degradation rate and, consequently, the release kinetics of the encapsulated agent. nih.gov

Research into model systems using dyes has provided significant insights into these processes. nih.gov The encapsulation efficiency of compounds within silk fibroin matrices is influenced by their physicochemical properties, such as hydrophilicity and ionic character. nih.gov Studies have shown that hydrophobic and cationic dyes exhibit high encapsulation efficiency, which is likely due to electrostatic and hydrophobic interactions with the silk protein. nih.gov

The release kinetics from these systems can be tailored. For instance, incorporating drug-loaded silk microparticles into a silk hydrogel has been shown to be an effective method for prolonging release, extending the duration by as much as tenfold compared to hydrogels alone. nih.gov The release profiles can vary, with some systems exhibiting a burst release in the initial hours, followed by a sustained release over days. nih.govnih.gov In other configurations, particularly with films of higher crystallinity, an initial burst release can be avoided, leading to linear release kinetics. researchgate.net The versatility of silk allows for the creation of various delivery platforms, including nanoparticles, microparticles, and hydrogels, each with distinct release characteristics. nih.gov

Table 1: Research Findings on Encapsulation and Release from Silk Fibroin Systems

System Type Encapsulated Agent Key Findings on Release Kinetics Reference
Silk Fibroin Hydrogels Diclofenac Sustained release for 10 hours, with ~80% released in the first 3 hours. nih.gov nih.gov
Silk Fibroin Nanoparticles in Hydrogel Fluorescent Dyes Release sustained for up to 5 days, demonstrating a dual-release profile. nih.gov nih.gov
Silk Fibroin Lyogels IgG Antibody Release was extended to 38 days, compared to 10 days for standard hydrogels. nih.gov nih.gov
Silk Fibroin Films Curcumin Limited in vitro release within 24 hours following a burst release in the first 5 hours. nih.gov nih.gov

Polymer Matrix for Controlled Delivery Research

The inherent properties of silk proteins make them an excellent polymer matrix for controlled delivery research. nih.govnih.gov Silk fibroin can be processed from an aqueous solution into various formats, such as films, sponges, hydrogels, and rods, providing a versatile platform for localized or systemic drug delivery. nih.govnih.govresearchgate.net These biomaterials are biocompatible and biodegradable, breaking down into harmless peptides and amino acids, which is particularly advantageous for pH-sensitive therapeutics. nih.gov

Silk hydrogels, which are three-dimensional polymer networks, are particularly notable for their ability to swell in aqueous solutions without dissolving, making them suitable for the delivery of cells and cytokines. nih.gov The mechanical properties and degradation rates of the silk matrix can be precisely controlled by altering the processing conditions, which affects the formation of β-sheet crystalline structures. nih.govnih.gov This tunability allows researchers to design matrices that release their payload over a desired period, from hours to weeks. nih.govnih.gov Furthermore, the ability to sterilize silk materials via methods like autoclaving and gamma irradiation without significant degradation is a key advantage over many synthetic polymers. nih.gov

Table 2: Properties of Silk Fibroin as a Polymer Matrix

Property Description Significance in Controlled Delivery
Biocompatibility Elicits minimal inflammatory or immune response. nih.govnih.gov Reduces the risk of adverse reactions at the implantation or injection site.
Biodegradability Degrades into non-toxic amino acids and peptides through enzymatic action. nih.govnih.gov Ensures the matrix is safely cleared from the body after fulfilling its function.
Tunable Crystallinity The content of β-sheet structures can be controlled during processing. nih.gov Allows for precise control over degradation rates and drug release kinetics. nih.gov
Processing Versatility Can be formed into hydrogels, films, nanoparticles, microparticles, and scaffolds. nih.govmdpi.com Enables the creation of delivery systems suitable for various therapeutic agents and applications.
Mechanical Strength Possesses remarkable mechanical properties, combining strength and flexibility. nih.govmdpi.com Provides structural support, which is crucial for tissue engineering applications. researchgate.netmdpi.com

Enzyme Immobilization Platforms

Silk fibroin serves as an effective platform for the immobilization of enzymes, a critical process for applications in diagnostics, biocatalysis, and biosensors. nih.gov The unique amino acid composition of silk, which includes readily activated chemical groups, allows for both covalent and non-covalent attachment of enzymes. nih.govnih.gov Immobilization on a silk matrix can enhance the stability of enzymes, particularly against thermal denaturation, and allows for their reuse over multiple cycles, which is economically advantageous for industrial processes. nih.gov

Various forms of silk fibroin, including woven fabrics, films, and microparticles, have been successfully used as supports. nih.govresearchgate.net Research has demonstrated that enzymes immobilized on silk retain a high degree of their biological activity. nih.gov For example, studies have shown that immobilizing lipase on silk fabrics can create a robust system for industrial applications like the synthesis of esters. researchgate.net Similarly, β-glucosidase immobilized on porous silk fibroin microparticles exhibited enhanced thermal stability and maintained over 50% of its initial activity after eight cycles of use. nih.gov The silk matrix provides localized, nanoscale environments with sufficient hydration that help to stabilize the enzyme structure and function. nih.gov

Table 3: Examples of Enzymes Immobilized on Silk Fibroin Platforms

Enzyme Silk Platform Key Outcome Reference
Alkaline Phosphatase Woven Silk Successful immobilization through physical absorption and covalent bonding. nih.gov nih.gov
Lipase Woven Silk Fabric Exhibited good hydrolysis and esterification activity. researchgate.net researchgate.net
β-glucosidase Porous Microparticles Enhanced thermal stability and good reusability ( >50% activity for 8 cycles). nih.gov nih.gov
Horseradish Peroxidase (HRP) Silk Fibroin Surface Chemical immobilization increased the amount of available HRP on the surface. nih.gov nih.gov
Ribonuclease A Woven Silk Immobilized using the diazo-coupling method. nih.gov nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of Ethyl Ester of Hydrolyzed Silk is foundational to its application. Current methods include direct esterification and enzymatic processes. smolecule.com Future research is geared towards optimizing these routes for greater efficiency and aligning them with the principles of green chemistry.

Green Chemistry Principles in this compound Production

The adoption of green chemistry principles in the production of this compound is a critical area for future investigation. The goal is to develop synthetic pathways that are not only efficient but also environmentally benign. Enzymatic methods, which operate under milder conditions, are a promising step in this direction as they can lead to higher purity products with less energy consumption compared to traditional chemical synthesis. smolecule.com Further research into recyclable catalysts and the use of sustainable solvents will be crucial in minimizing the environmental footprint of its production.

Synthesis MethodDescriptionPotential for Greener Production
Direct Esterification Reaction of hydrolyzed silk proteins with an excess of ethyl alcohol under controlled temperature and pressure. smolecule.comOptimization to reduce energy consumption and use of bio-based ethanol (B145695).
Transesterification Reaction of existing esters with hydrolyzed silk proteins to form the desired ethyl ester. smolecule.comExploration of solvent-free reaction conditions and use of biodegradable starting materials.
Enzymatic Methods Utilization of specific enzymes to facilitate the esterification process under milder conditions. smolecule.comResearch into enzyme immobilization for reusability and process scalability.

Advanced Structural-Functional Relationship Studies

A deep understanding of the relationship between the molecular structure of this compound and its functional properties is paramount for its application in advanced biomaterials. The esterification of hydrolyzed silk proteins with ethyl alcohol alters their physicochemical properties, which in turn influences their biological interactions.

Elucidating Molecular Determinants of Biological Interactions

Future studies will need to focus on elucidating the precise molecular determinants that govern the biological interactions of this compound. The primary amino acid composition, rich in glycine, alanine, and serine, is known to contribute to its properties. smolecule.com The addition of the ethyl ester group modifies the polarity and hydrogen bonding capacity of the silk peptides, which has implications for how the molecule interacts with biological surfaces. Advanced analytical techniques, such as spectroscopy and molecular modeling, will be instrumental in mapping these interactions at a molecular level. This will provide insights into its biocompatibility and its effects on cellular behavior, such as the stimulation of collagen synthesis. smolecule.com

Rational Design of Next-Generation Biomaterials

The unique properties of this compound, including its biocompatibility and film-forming capabilities, make it an intriguing candidate for the rational design of next-generation biomaterials. smolecule.com This involves the deliberate design and synthesis of materials with specific, predictable properties for targeted biomedical applications.

Multi-component Hybrid Systems and Composites

An unexplored yet promising area is the incorporation of this compound into multi-component hybrid systems and composites. By combining it with other biomaterials, such as polysaccharides or synthetic polymers, it may be possible to create novel materials with enhanced mechanical strength, controlled degradation rates, and specific biological functionalities. Research in this area would involve the fabrication and characterization of these hybrid materials to assess their suitability for applications such as tissue engineering scaffolds and drug delivery systems.

Bio-responsive Materials Development

The development of bio-responsive or "smart" materials that can respond to specific biological stimuli is a significant goal in modern biomaterial science. Future research could explore the potential of modifying this compound to create materials that can, for example, release a therapeutic agent in response to a change in pH or the presence of a specific enzyme. This would involve the chemical functionalization of the silk derivative to incorporate stimuli-responsive moieties, opening up new possibilities for targeted and controlled therapies.

Methodological Advancements in Characterization and Analytical Techniques

The comprehensive characterization of this compound is crucial for ensuring its quality, efficacy, and consistency in various applications. Recent years have seen significant methodological advancements that allow for a more precise and detailed analysis of this compound. These techniques provide insights into its chemical structure, degree of esterification, molecular weight distribution, and the presence of residual reactants.

Key analytical techniques have been refined for the specific challenges presented by this modified biopolymer. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is instrumental in confirming the successful esterification process. It allows for the identification and quantification of protons specific to the ethyl ester group, which typically appear at chemical shifts of approximately 1.2–1.4 ppm for the methyl (CH₃) protons and 4.0–4.3 ppm for the methylene (B1212753) (CH₂) protons.

Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are essential for quantifying the efficiency of the esterification reaction. Reverse-phase HPLC can effectively separate the esterified silk peptides from the unreacted hydrolyzed silk and free carboxylic acids, enabling a precise determination of the final product's purity. Furthermore, Mass Spectrometry, such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight), helps in identifying the molecular weight distribution of the silk peptides, which is a critical parameter influencing its functional properties.

Fourier-Transform Infrared Spectroscopy (FTIR) serves as a rapid and non-destructive technique to detect the presence of ester functional groups. The characteristic C=O stretching vibration of the ester bond can be observed at approximately 1740 cm⁻¹, providing qualitative confirmation of the modification. Beyond these core techniques, advancements are also being made in assessing the molecular-level changes in silk proteins through methods like unlimited degradation mass spectrometry, which can interpret protein fragmentation and secondary structure alterations. researchgate.net

Innovations are not limited to characterization but also extend to the synthesis process, emphasizing sustainability. "Green Chemistry" approaches are being explored, such as enzymatic esterification using lipases. These methods operate under milder conditions (e.g., 40°C and neutral pH), reducing energy consumption and minimizing byproducts compared to traditional acid catalysis. Another novel approach involves using supercritical ethanol, which can complete the esterification in minutes without a catalyst.

Below is a summary of the key analytical techniques used for the characterization of this compound.

Analytical TechniqueTarget Analyte/PropertyPurposeTypical Signal/Result
¹H NMR Spectroscopy Ethyl ester protonsConfirms ester bond formation and structureδ 1.2–1.4 ppm (CH₃), δ 4.0–4.3 ppm (CH₂)
Reverse-Phase HPLC Esterified vs. free carboxyl groupsQuantifies esterification efficiency and purityDistinct retention times for esterified peptides
FTIR Spectroscopy Ester functional groupDetects the presence of the C=O ester bondCharacteristic absorption peak around 1740 cm⁻¹
MALDI-TOF Mass Spectrometry Silk peptide chainsDetermines molecular weight distributionA spectrum of mass-to-charge ratios
Alkali Titration Residual free fatty acidsMeasures unreacted componentsQuantifies the amount of base needed for neutralization

Q & A

Q. What experimental methodologies are recommended for synthesizing ethyl ester derivatives of hydrolyzed silk proteins?

The synthesis of ethyl esters from hydrolyzed silk involves acid- or base-catalyzed esterification. A common approach is refluxing hydrolyzed silk (rich in carboxylic acid groups) with ethanol in the presence of concentrated sulfuric acid (dehydrating agent) to shift equilibrium toward ester formation . Alternatively, supercritical ethanol (≥ 240°C, ≥ 8 MPa) enables catalyst-free esterification of free fatty acids (FFAs) derived from hydrolysis, achieving >98% conversion in 10–20 minutes . For reproducibility, monitor reaction progress via FTIR (C=O ester peak at ~1740 cm⁻¹) or titration of unreacted FFAs.

Q. How do hydrolysis conditions (pH, temperature, catalysts) influence the stability of ethyl ester groups in hydrolyzed silk?

Ethyl esters undergo hydrolysis under acidic or alkaline conditions. In aqueous environments (pH < 3 or pH > 9), ester bonds cleave to regenerate carboxylic acids and ethanol. For example, ethyl acetate hydrolyzes rapidly at 77°C in 0.1 M HCl or NaOH, with pseudo-first-order kinetics . To stabilize ethyl esters in hydrolyzed silk, maintain neutral pH (6–8) and avoid prolonged exposure to water. Catalysts like lipases or esterases accelerate hydrolysis; thus, enzyme inhibitors (e.g., PMSF) may be required in biological studies .

Q. What analytical techniques are suitable for characterizing ethyl ester content in hydrolyzed silk polymers?

  • NMR Spectroscopy: ¹H NMR detects ethyl ester protons (δ 1.2–1.4 ppm for CH₃; δ 4.0–4.3 ppm for CH₂) .
  • Chromatography: Reverse-phase HPLC with UV detection (210–220 nm) quantifies esterified vs. free carboxylic acids.
  • Titration: Alkali titration measures residual FFAs after esterification .
  • Mass Spectrometry: MALDI-TOF identifies molecular weight distribution of esterified peptides .

Q. How does the degree of esterification affect the solubility and aggregation behavior of hydrolyzed silk?

Higher esterification reduces hydrophilicity, enhancing solubility in organic solvents (e.g., ethyl acetate, chloroform) but promoting aggregation in aqueous media due to hydrophobic interactions. For example, fully esterified silk derivatives exhibit solubility in toluene (log P = 2.7), while partially esterified forms require polar aprotic solvents like DMF . Dynamic light scattering (DLS) and TEM can characterize aggregation kinetics.

Q. What catalytic systems optimize esterification efficiency without damaging silk protein backbones?

Immobilized enzymes (e.g., Candida antarctica lipase B) enable mild esterification (30–50°C, pH 7) with minimal protein denaturation. Alternatively, solid acid catalysts (e.g., sulfonated graphene oxide) achieve >90% conversion at 60°C without corrosive byproducts . Post-reaction, purify via dialysis (MWCO 3.5 kDa) to remove catalysts and unreacted ethanol.

Advanced Research Questions

Q. How do enzymatic vs. chemical hydrolysis mechanisms differ for ethyl ester groups in silk-based polymers?

Enzymatic hydrolysis (e.g., by methylesterases like AtMES17) follows a two-step mechanism: (1) nucleophilic attack by serine residues forms an acyl-enzyme intermediate, and (2) water-mediated deacylation releases the carboxylic acid . Chemical hydrolysis (acid/base) proceeds via a single-step nucleophilic substitution. Kinetic studies show enzymatic hydrolysis has lower activation energy (ΔG‡ ~26.9 kJ/mol for ethyl esters) but is substrate-specific, whereas chemical methods are non-selective .

Q. How can contradictory data on ethyl ester hydrolysis rates across studies be resolved?

Discrepancies often arise from variations in solvent polarity, ionic strength, or substrate accessibility. For example, ethyl esters in hydrophobic polymer matrices (e.g., silk fibroin) hydrolyze 10× slower than free esters in aqueous solution due to steric hindrance . Standardize experimental conditions (e.g., 0.1 M PBS, 37°C) and use internal controls (e.g., p-nitrophenyl acetate) to calibrate hydrolysis rates .

Q. What role do supercritical fluid conditions play in enhancing esterification kinetics for silk derivatives?

Supercritical ethanol (Tc = 240°C, Pc = 8 MPa) reduces viscosity and enhances diffusivity, enabling rapid esterification (>98% in 20 minutes) without catalysts. The high dielectric constant of supercritical ethanol stabilizes transition states, lowering activation energy . Compare with subcritical water (200°C, 2 MPa), which hydrolyzes ester bonds, to design sequential hydrolysis-esterification protocols.

Q. How does the polymer architecture (e.g., crosslinking, side-chain length) influence ethyl ester reactivity in hydrolyzed silk?

Branching and crosslinking reduce ester accessibility, slowing hydrolysis. For example, ethyl acrylate-vinyl acetate copolymers require 24-hour alkaline hydrolysis (1 M NaOH) for complete cleavage, whereas linear esters hydrolyze in 2 hours . Molecular dynamics simulations can model steric effects on reaction trajectories.

Q. Can ethyl ester hydrolysis be selectively triggered in vivo for controlled release of bioactive silk peptides?

Yes. Methylesterase-overexpressing cell lines (e.g., AtMES17 mutants) hydrolyze ethyl esters intracellularly, releasing peptides with anti-inflammatory activity . In vitro, esterase-loaded liposomes achieve spatiotemporal control. Monitor release via fluorescence quenching (e.g., FITC-labeled peptides) and validate bioactivity with ELISA (e.g., TNF-α suppression).

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